4-[4-(Dimethylamino)phenyl]thian-4-ol
Description
4-[4-(Dimethylamino)phenyl]thian-4-ol is a tertiary amine derivative featuring a thiane (tetrahydrothiopyran) ring substituted with a hydroxyl group at the 4-position and a 4-(dimethylamino)phenyl group. This compound is structurally characterized by its sulfur-containing heterocycle and electron-rich aromatic system. Potential uses may include pharmaceutical intermediates or organic synthesis due to its reactive hydroxyl and dimethylamino groups, though direct evidence of its applications is sparse in the provided literature.
Properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]thian-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-14(2)12-5-3-11(4-6-12)13(15)7-9-16-10-8-13/h3-6,15H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXLJFYNVNMRCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2(CCSCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Compounds sharing the 4-(dimethylamino)phenyl moiety but differing in substituents or backbone structures are compared below:
Table 1: Structural and Functional Comparisons
*Estimated based on structural analogy.
Key Findings:
- Thiocyanate vs. Thiol Derivatives: The thiocyanate group in 4-(dimethylamino)phenyl thiocyanate offers nucleophilic reactivity, contrasting with the hydroxyl group in the target compound, which may participate in hydrogen bonding or esterification.
- Thiourea Applications : The thiourea derivative is explicitly used in pharmaceuticals, highlighting the role of sulfur-containing groups in medicinal chemistry.
Aromatic and Heterocyclic Analogs
Compounds with similar aromatic systems or heterocycles include:
Table 2: Aromatic/Heterocyclic Analogues
Key Findings:
- Electron-Donating Groups: The dimethylamino group enhances electron density in aromatic systems, critical for dye applications (e.g., Methyl Green and C.I. Solvent Violet 8 ).
- Sulfur vs. Nitrogen Heterocycles : The thiane ring in the target compound may confer distinct redox stability compared to nitrogen-containing heterocycles (e.g., triazoles in ).
Physicochemical and Reactivity Comparisons
Solubility and Stability
- Hydroxyl Group Impact: The hydroxyl group in this compound likely increases hydrophilicity compared to non-polar analogs like 4-(3,4-dimethylphenyl)thiophenol .
- Sulfur Reactivity : The thiane ring’s sulfur atom may participate in coordination chemistry or oxidation reactions, differing from oxygen-containing analogs (e.g., tetrahydropyran derivatives in ).
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